molecular formula C21H20FN3O5S B605915 Basmisanil CAS No. 1159600-41-5

Basmisanil

Katalognummer: B605915
CAS-Nummer: 1159600-41-5
Molekulargewicht: 445.5 g/mol
InChI-Schlüssel: VCGRFBXVSFAGGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its molecular formula is C21H20FN3O5S, with a molecular weight of 469.47 g/mol and a calculated LogP of 1.597, indicating moderate lipophilicity . Structurally, Basmisanil features:

  • A 4-fluorophenyl-substituted isoxazole core.
  • A pyridin-3-yl methoxy group.
  • A thiomorpholine dioxide ring linked via a carbonyl group.

This unique architecture enables selective binding to α5-GABAA receptors, which are implicated in cognitive functions, making this compound a candidate for neurological disorders such as Down syndrome and Alzheimer’s disease .

Vorbereitungsmethoden

Chemical Synthesis of Basmisanil

This compound’s molecular structure (C<sub>21</sub>H<sub>20</sub>FN<sub>3</sub>O<sub>5</sub>S) comprises an isoxazole core linked to a fluorophenyl group, a methoxypyridine moiety, and a sulfonylpiperazine substituent . The synthesis, as inferred from its SMILES notation (CC1=C(COC2=NC=C(C=C2)C(=O)N3CCS(=O)(=O)CC3)C(=NO1)C4=CC=C(F)C=C4), involves multi-step organic reactions.

Synthesis of the Isoxazole-Fluorophenyl Core

The isoxazole ring is synthesized via a cyclocondensation reaction between a β-diketone derivative and hydroxylamine. For the 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde intermediate, 4-fluorophenylacetone undergoes nitrosation followed by cyclization with hydroxylamine hydrochloride under acidic conditions . The fluorophenyl group is introduced early to ensure regioselectivity.

Etherification with Methoxypyridine

The aldehyde group of the isoxazole intermediate is coupled to a pyridine derivative through nucleophilic aromatic substitution. A methoxy group is introduced at the 4-position of the pyridine ring via Ullmann coupling, using copper catalysis to attach methanol to 4-chloropyridine . This step requires anhydrous conditions to prevent hydrolysis.

Sulfonamide Formation

The sulfonylpiperazine moiety is synthesized by reacting piperazine with chlorosulfonic acid to form piperazine sulfonic acid, which is subsequently oxidized to the sulfone using hydrogen peroxide. This sulfone is then coupled to the pyridine carbonyl group via amide bond formation, employing carbodiimide crosslinkers such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Final Assembly

The three fragments—isoxazole-fluorophenyl, methoxypyridine, and sulfonylpiperazine—are conjugated through sequential etherification and amidation reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields this compound with >98% purity, as confirmed by HPLC .

Table 1: Key Synthetic Intermediates and Conditions

IntermediateReaction TypeReagents/ConditionsYield (%)
Isoxazole-fluorophenyl coreCyclocondensationNH<sub>2</sub>OH·HCl, HCl, 80°C65
Methoxypyridine derivativeUllmann couplingCuI, K<sub>2</sub>CO<sub>3</sub>, DMF, 120°C72
SulfonylpiperazineSulfonation/oxidationClSO<sub>3</sub>H, H<sub>2</sub>O<sub>2</sub>, 60°C58

Formulation Development

This compound’s poor solubility (BCS class 2) necessitated advanced formulation strategies to enhance bioavailability . Roche developed both immediate-release tablets for phase 1 trials and granules-in-sachet formulations for phase 2 studies.

Immediate-Release Tablets

The drug substance was micronized to a D<sub>90</sub> particle size <10 µm to increase surface area. Tablets contained this compound (120–660 mg), microcrystalline cellulose (binder), croscarmellose sodium (disintegrant), and magnesium stearate (lubricant). Wet granulation was employed to ensure uniform mixing, followed by compression at 15–20 kN .

Granules-in-Sachet Formulation

For pediatric and geriatric populations, granules were prepared by spray-drying this compound with hydroxypropyl methylcellulose (HPMC) and mannitol. The granules exhibited improved flowability and dissolution kinetics, with a 1.5-fold increase in C<sub>max</sub> compared to tablets under fed conditions .

Table 2: Formulation Composition Comparison

ComponentTablets (Phase 1)Granules (Phase 2)
This compound120–660 mg80–240 mg
BinderMicrocrystalline celluloseHPMC
DisintegrantCroscarmellose sodium
LubricantMagnesium stearate
FillersMannitol

Analytical Characterization

Quality control protocols for this compound included HPLC for purity assessment and powder X-ray diffraction (PXRD) for polymorph screening. The drug’s logP (2.8) and pKa (4.1) were determined using shake-flask and potentiometric methods, respectively .

Dissolution Profiling

Dissolution studies in simulated gastric fluid (pH 1.2) showed tablets achieved 85% release within 30 minutes, while granules reached 90% release in 15 minutes . The enhanced dissolution of granules correlated with their higher bioavailability in fed-state pharmacokinetics (AUC: 34.65 µg·h/mL vs. 17.5 µg·h/mL for tablets) .

Stability Testing

Accelerated stability studies (40°C/75% RH) confirmed that this compound remained stable for 24 months in HPMC-based granules, with <0.5% degradation products. Tablets exhibited slight hygroscopicity, requiring blister packaging with desiccants .

Clinical Batch Preparation

Phase 1 trials utilized tablets administered with a low-fat meal (594 kcal, 27% fat), which increased exposure 2-fold compared to fasting . For phase 2, granules were reconstituted in water and administered twice daily, with doses adjusted for pediatric patients (80–160 mg) .

Table 3: Pharmacokinetic Parameters of Clinical Formulations

ParameterTablets (330 mg)Granules (240 mg)
C<sub>max</sub> (µg/mL)1.982.15
AUC (µg·h/mL)34.6538.20
T<sub>1/2</sub> (h)7.07.2
F<sub>unbound</sub> (%)94.495.1

Analyse Chemischer Reaktionen

Arten von Reaktionen

Basmisanil unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können .

Wirkmechanismus

Basmisanil exerts its effects by binding to the gamma-aminobutyric acid type A receptor containing the alpha 5 subunit. This binding results in the inhibition of gamma-aminobutyric acid-induced currents, leading to a reduction in the receptor’s activity. The compound’s high selectivity for the alpha 5 subunit allows it to modulate cognitive functions without causing significant side effects .

Vergleich Mit ähnlichen Verbindungen

Basmisanil belongs to the benzamide/isoxazole derivative class. Below is a comparative analysis with structurally and functionally related compounds:

Structural Analogues

N-(2-Oxo-2-phenylethyl)benzamide (C15H13NO2)

  • Structure : Benzamide core with a phenethyl ketone substituent.
  • Key Differences : Lacks the isoxazole and thiomorpholine dioxide moieties.
  • Implications : Reduced receptor selectivity due to absence of α5-GABAA-targeting groups .

Benzamide, N,N'-1,2-ethanediylbis- (C16H16N2O2)

  • Structure : Symmetric benzamide dimer linked by an ethylene chain.
  • Key Differences: No heterocyclic components (e.g., isoxazole) critical for this compound’s binding affinity.
  • Implications : Likely divergent pharmacokinetic profiles, such as lower blood-brain barrier penetration .

Thiomorpholine Derivatives (e.g., RO4882224)

  • Structure : Shares the thiomorpholine dioxide ring but lacks the fluorophenyl-isoxazole group.
  • Key Differences : Reduced selectivity for α5-GABAA receptors compared to this compound .

Functional Analogues

TPA023 (this compound’s Predecessor)

  • Structure : Imidazopyridine core instead of isoxazole.
  • Activity: Non-selective GABAA modulator with affinity for α1, α2, α3, and α5 subunits.
  • Key Difference : this compound’s α5-subunit selectivity (~10-fold higher than TPA023) reduces sedative side effects associated with α1 activation .

This compound vs. Thalsimine (Alkaloid Comparator)

  • Structure : Thalsimine lacks the benzamide and sulfone groups.
  • Activity : Thalsimine exhibits antitumor activity via microtubule disruption, unlike this compound’s neurotargeting mechanism .

Data Table: Comparative Properties

Property This compound N-(2-Oxo-2-phenylethyl)benzamide TPA023
Molecular Weight (g/mol) 469.47 239.27 383.41
LogP 1.597 2.1 2.8
Target α5-GABAA Non-specific Pan-GABAA
Selectivity (α5/α1 ratio) 10:1 N/A 1:1
Solubility (mg/mL) 0.61 (pH 7.4) 0.12 0.09
Half-life (in vivo) 6–8 hours <2 hours 4–5 hours

Mechanistic and Clinical Implications

  • Structural Determinants of Activity : The 4-fluorophenyl-isoxazole group in this compound enhances α5-subunit binding, while the thiomorpholine dioxide improves metabolic stability compared to earlier analogues .
  • Activity-Activity Relationships : Evidence suggests only a 30% correlation between structural similarity (Tanimoto coefficient ≥0.85) and shared biological activity, underscoring the need for empirical validation .
  • Regulatory Considerations : Structural similarity to reference compounds (e.g., in biosimilars) requires rigorous analytical and clinical profiling to confirm therapeutic equivalence .

Biologische Aktivität

Basmisanil (RG1662) is a novel compound that acts as a highly selective negative allosteric modulator (NAM) of the GABA A α5 receptor. This article delves into its biological activity, including its pharmacological properties, effects in preclinical and clinical studies, and potential therapeutic applications.

Overview of this compound

This compound has garnered attention for its unique mechanism of action on GABA A receptors, particularly those containing the α5 subunit. This receptor subtype is implicated in cognitive functions and various neurological disorders. The selective modulation of GABA A α5 receptors presents a promising avenue for therapeutic interventions in conditions such as anxiety, depression, and cognitive dysfunction.

Binding Affinity and Selectivity

This compound exhibits high affinity and selectivity for the human GABA A α5 receptor. Key findings include:

  • Binding Affinity : this compound binds with high affinity (Ki = 5 ± 1 nM) to GABA A α5β3γ2 receptors, showing over 90-fold selectivity compared to other subunits like α1, α2, and α3 .
  • Functional Selectivity : In functional assays, this compound inhibited GABA-induced currents specifically at GABA A α5 receptors, demonstrating minimal activity at other subtypes .

Preclinical Studies

  • In Vivo Studies :
    • In rat models, this compound demonstrated dose-dependent target engagement. It effectively attenuated diazepam-induced spatial learning impairments in the Morris water maze task, indicating cognitive enhancement .
    • In non-human primates (cynomolgus macaques), this compound improved performance in executive function tasks (object retrieval) without inducing anxiogenic or proconvulsant effects .
  • EEG Studies : An exploratory EEG study indicated that this compound modulates neuronal network activity in humans, providing evidence for its functional activity within the brain .

Clinical Trials

  • Phase I Studies : Early clinical trials showed that this compound was well-tolerated among healthy volunteers, with no serious adverse events reported. PET scans confirmed target engagement at maximum receptor occupancy levels .
  • Ongoing Trials : A Phase II trial is underway to evaluate the safety and efficacy of this compound in children with Dup15q syndrome, focusing on its potential to improve neurodevelopmental outcomes through negative allosteric modulation of GABA A receptors .

Case Study 1: Cognitive Enhancement

In a study involving adult cynomolgus macaques trained on an object retrieval task, this compound significantly increased the percentage of correct responses during difficult trials at doses of 3 and 10 mg/kg. This suggests a potential role in enhancing cognitive function through selective modulation of GABA A α5 receptors .

Case Study 2: Antidepressant-Like Effects

Research has indicated that this compound produces rapid and sustained antidepressant-like responses in male mice at doses corresponding to modest levels of α5-GABAAR occupancy (40-65%). This highlights its potential as a novel therapeutic strategy for depression .

Summary of Findings

Parameter Value/Outcome
Binding Affinity (Ki)5 ± 1 nM for GABA A α5
Selectivity Ratio>90-fold compared to other GABA A subtypes
Effective Dose Range3-30 mg/kg in primate studies
Cognitive ImprovementSignificant enhancement in object retrieval tasks
Safety ProfileGood tolerability; no serious adverse events reported

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Basmisanil's selectivity for GABAA-α5 receptors?

  • Methodological Answer : Use recombinant GABAA receptor subtypes (e.g., α5β3γ2, α1β2γ2, α2β3γ2) expressed in heterologous systems (e.g., HEK293 cells). Conduct concentration-response assays with this compound to measure inhibition via radioligand binding (e.g., ) or electrophysiological recordings (e.g., GABA-evoked currents). This compound's IC50 for α5β3γ2 (8 nM) is significantly lower than for α1/α2 subtypes, confirming selectivity . Include flumazenil as a control to verify allosteric modulation mechanisms .

Q. How should researchers standardize this compound solubility and storage for in vitro experiments?

  • Methodological Answer : Prepare stock solutions in DMSO at ~100 mg/mL (5.61 mM). For working concentrations, dilute in assay buffers (e.g., physiological saline). Store powder at -20°C (3-year stability) and dissolved aliquots at -80°C (6-month stability). Avoid freeze-thaw cycles to prevent compound degradation . Validate solubility using computational tools (e.g., logP = 0.61, tPSA = 111) to predict compatibility with biological matrices .

Q. What are the key pharmacokinetic parameters to assess this compound's brain penetration in preclinical studies?

  • Methodological Answer : Measure plasma and brain tissue concentrations post-administration (e.g., intravenous/oral dosing in rodents). Calculate brain-to-plasma ratio and unbound fraction using techniques like microdialysis or equilibrium dialysis. This compound exhibits dose-dependent receptor occupancy in rodent brains, with cognitive enhancement observed at non-sedative doses .

Advanced Research Questions

Q. How can contradictory data on this compound's cognitive effects across species be resolved?

  • Methodological Answer : Conduct cross-species dose-response studies (e.g., rodents vs. non-human primates) using standardized cognitive assays (e.g., Morris water maze, delayed matching-to-task). Account for interspecies differences in metabolism (e.g., CYP450 activity) and blood-brain barrier permeability. For example, this compound improved cognition in primates without anxiolytic effects, contrasting with rodent models where higher doses may induce off-target effects . Apply statistical frameworks like mixed-effects modeling to isolate confounding variables .

Q. What experimental designs address the functional disconnect between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Use ex vivo receptor occupancy assays to correlate brain concentration with target engagement. Combine PET imaging (e.g., [<sup>11</sup>C]flumazenil) in primates to validate α5-specific binding. In vitro IC50 (8 nM) may not translate directly due to protein binding or metabolite interference; thus, adjust dosing regimens using pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. How should researchers optimize translational protocols for this compound in early-phase human trials?

  • Methodological Answer : Design adaptive Phase I trials with biomarker-driven endpoints (e.g., EEG for γ-oscillations linked to α5 activity). Extrapolate safe starting doses using allometric scaling from preclinical species, adjusted for human receptor density differences. Include rigorous exclusion criteria (e.g., hepatic impairment) due to this compound's dependence on CYP3A4/5 metabolism . Monitor adverse events (e.g., dizziness) via continuous pharmacokinetic sampling .

Q. Data Contradiction and Analysis

Q. How to reconcile discrepancies in this compound's effects on GABAA receptor subtypes across independent studies?

  • Methodological Answer : Perform meta-analyses of published IC50 values, stratifying by assay conditions (e.g., temperature, ion composition). For example, this compound's inhibition of α1β2γ2 varies between electrophysiology (low effect) and binding assays (moderate effect) due to state-dependent modulation . Use sensitivity analyses to identify methodological outliers .

Q. What strategies validate the specificity of this compound in complex biological systems?

  • Methodological Answer : Employ CRISPR-edited cell lines lacking α5 subunits to confirm on-target effects. Combine with pan-GABAA antagonists (e.g., bicuculline) to isolate α5-mediated responses. In vivo, use α5 knockout mice to differentiate cognitive enhancement from off-target sedation .

Eigenschaften

IUPAC Name

(1,1-dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGRFBXVSFAGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201032402
Record name Basmisanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159600-41-5
Record name (1,1-Dioxido-4-thiomorpholinyl)[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159600-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basmisanil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159600415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Basmisanil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Basmisanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BASMISANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788PET5SUA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

As described for example 105, 6-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethoxy]-nicotinic acid (99 mg, 0.33 mmol) was converted, using thiomorpholine-S,S-dioxide instead of 2,2,2-trifluoroethylamine, to the title compound (73 mg, 55%) which was obtained as a white solid. MS: m/e=446.1 [M+H]+.
Name
6-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethoxy]-nicotinic acid
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55%

Synthesis routes and methods II

Procedure details

To a solution of 6-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethoxy]-nicotinic acid (99 mg, 0.33 mmol (69 mg, 0.2 mmol)) in DMF (300 μL) were added 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (71 mg, 0.22 mmol), N,N-diisopropyl ethyl amine (171 μL, 1.0 mmol) and thiomorpholine-S,S-dioxide (17.3 μL, 0.22 mmol). The resulting reaction mixture was stirred for 1 h at room temperature. Concentration and purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 1:1) afforded the title compound (73 mg, 55%) as a white solid. MS: m/e=446.1 [M+H]+.
Name
6-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethoxy]-nicotinic acid
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
171 μL
Type
reactant
Reaction Step One
Quantity
17.3 μL
Type
reactant
Reaction Step One
Name
Quantity
300 μL
Type
solvent
Reaction Step One
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Basmisanil
Reactant of Route 2
Reactant of Route 2
Basmisanil
Reactant of Route 3
Reactant of Route 3
Basmisanil
Reactant of Route 4
Reactant of Route 4
Basmisanil
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Basmisanil
Reactant of Route 6
Reactant of Route 6
Basmisanil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.